molecular formula C9H12N2O B13050616 5-(Tert-butyl)pyrazine-2-carbaldehyde

5-(Tert-butyl)pyrazine-2-carbaldehyde

Cat. No.: B13050616
M. Wt: 164.20 g/mol
InChI Key: UFJHASMHYTZQDY-UHFFFAOYSA-N
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Description

5-(Tert-butyl)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of the tert-butyl group and the aldehyde functional group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)pyrazine-2-carbaldehyde typically involves the functionalization of pyrazine derivatives. One common method is the formylation of 5-(tert-butyl)pyrazine using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the Vilsmeier-Haack reaction and other formylation techniques suggests that similar methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)pyrazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: 5-(Tert-butyl)pyrazine-2-carboxylic acid.

    Reduction: 5-(Tert-butyl)pyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

5-(Tert-butyl)pyrazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-butyl)pyrazine-2-carbaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, leading to the formation of various adducts. The pyrazine ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence biological pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Tert-butyl)pyrazine-2-carboxylic acid
  • 5-(Tert-butyl)pyrazine-2-methanol
  • 5-(Tert-butyl)pyrazine-2-amine

Uniqueness

5-(Tert-butyl)pyrazine-2-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-tert-butylpyrazine-2-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-9(2,3)8-5-10-7(6-12)4-11-8/h4-6H,1-3H3

InChI Key

UFJHASMHYTZQDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1)C=O

Origin of Product

United States

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